molecular formula C9H8ClFN2O2 B1379285 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1322749-71-2

3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1379285
CAS No.: 1322749-71-2
M. Wt: 230.62 g/mol
InChI Key: IWDFVYOJFXVEIE-UHFFFAOYSA-N
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Description

3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting from suitable precursors such as 3-fluoropyridine and an appropriate amine, followed by cyclization under acidic conditions.

  • Halogenation and Cyclization: Halogenation of a suitable pyridine derivative followed by cyclization with an amine source.

  • Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki or Stille coupling to introduce the fluorine and methyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has several scientific research applications:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antituberculosis agents and anticancer drugs.

  • Biology: The compound is utilized in biological studies to investigate its potential as a therapeutic agent, including its effects on various cellular pathways.

  • Material Science: It is employed in the design and synthesis of new materials with unique properties, such as conductive polymers and organic semiconductors.

  • Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Mechanism of Action

The mechanism by which 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

  • 3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Uniqueness: 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact with molecular targets in a way that is different from its analogs.

Properties

IUPAC Name

3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12;/h2-4H,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFVYOJFXVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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